molecular formula C16H26N2O3S B11025362 N-[4-(octylsulfamoyl)phenyl]acetamide

N-[4-(octylsulfamoyl)phenyl]acetamide

Cat. No.: B11025362
M. Wt: 326.5 g/mol
InChI Key: ONGBHHTXXGCYAQ-UHFFFAOYSA-N
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Description

N-[4-(octylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C16H26N2O3S and a molecular weight of 326.461 g/mol . It is known for its unique structure, which includes an octylsulfamoyl group attached to a phenyl ring, and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with octylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(octylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(octylsulfamoyl)phenyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-(octylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The octylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the phenylacetamide moiety can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
  • N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
  • N-(4-diethylsulfamoyl-phenyl)-acetamide
  • N-(4-butylsulfamoyl-phenyl)-acetamide
  • N-(4-heptylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[4-(octylsulfamoyl)phenyl]acetamide is unique due to its specific octylsulfamoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it particularly useful in studies involving hydrophobic interactions and membrane-associated processes .

Properties

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

N-[4-(octylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-22(20,21)16-11-9-15(10-12-16)18-14(2)19/h9-12,17H,3-8,13H2,1-2H3,(H,18,19)

InChI Key

ONGBHHTXXGCYAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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